molecular formula C12H10N2O2 B100298 Phenyl pyridin-3-ylcarbamate CAS No. 17738-06-6

Phenyl pyridin-3-ylcarbamate

Cat. No. B100298
CAS RN: 17738-06-6
M. Wt: 214.22 g/mol
InChI Key: ZBELOBHZQGHUNR-UHFFFAOYSA-N
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Description

Phenyl pyridin-3-ylcarbamate is a chemical compound with the molecular formula C12H10N2O2 . It is used for laboratory research purposes .


Synthesis Analysis

The synthesis of Phenyl pyridin-3-ylcarbamate involves a condensation reaction of aminopyridines with commercially available phenylchloroformates in the presence of base (Et3N) and solvent (CH2Cl2). This is performed in an analogous fashion to the Schotten–Baumann reaction .


Molecular Structure Analysis

The molecular structure of Phenyl pyridin-3-ylcarbamate consists of 12 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . More detailed structural analysis can be found in the references .

Scientific Research Applications

1. Medicinal Chemistry and Drug Development

Field:

Medicinal chemistry and drug development involve designing and synthesizing compounds for therapeutic purposes.

Application Summary:

Phenyl pyridin-3-ylcarbamate has been investigated as a potential drug candidate. Researchers have explored its pharmacological properties, including its interactions with biological targets. The compound’s structure suggests it may have applications in treating specific diseases or conditions.

Experimental Procedures:

  • Synthesis : Phenyl pyridin-3-ylcarbamate can be synthesized using established methods. For example, a condensation reaction between aminopyridines and commercially available phenylchloroformates in the presence of a base (such as triethylamine) and solvent (e.g., dichloromethane) yields relatively pure products in high yields .

properties

IUPAC Name

phenyl N-pyridin-3-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-12(14-10-5-4-8-13-9-10)16-11-6-2-1-3-7-11/h1-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBELOBHZQGHUNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426165
Record name phenyl pyridin-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl pyridin-3-ylcarbamate

CAS RN

17738-06-6
Record name phenyl pyridin-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared by following the procedure of example 462 step 6 using 3-aminopyridine and phenyl chloroformate. Yield 7 g, 62% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
62%

Synthesis routes and methods II

Procedure details

Phenyl chloroformate (0.733 mL, 5.84 mmol) is suspended in pyridine/DCM (3 mL, 2:1). The solution is stirred at 0° C., and 3-aminopyridine (500 mg, 5.31 mmol) dissolved in DCM (1 mL) is added dropwise. The reaction mixture is at 0° C. for 1 hour. The solvent is removed in vacuo and the residue is dissolved in ethyl acetate. This organic portion is washed with 0.1 M HCl and then concentrated in vacuo to afford the titled compound. (MH+215)
Quantity
0.733 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
pyridine DCM
Quantity
3 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution consisting of pyridin-3-yl amine (9.49 g, 101 mmol) and pyridine (8.77 g, 111 mmol) in CH3CN (80 mL) at 0° C. was added phenyl chloroformate (15.8 g, 101 mmol) dropwise. The reaction mixture was allowed to warm to room temperature and stirred for 2 h. The reaction was quenched with H2O (200 mL) and the resulting precipitate was filtered and dried under vacuum to provide the title compound as a tan solid (17.34 g, 80%). MS (ESI+): calcd for C12H10N2O2 m/z 214.07, found 215.3 (M+H)+. 1H NMR (500 MHz, d6-DMSO): 10.46 (s, 1H), 8.69 (d, J=2.4 Hz, 1H), 8.27 (dd, J=4.7, 1.4 Hz, 1H), 7.93 (d, J=8.4 Hz, 1H), 7.47-7.41 (m, 2H), 7.37 (dd, J=8.4, 4.7 Hz, 1H), 7.31-7.22 (m, 3H).
Quantity
9.49 g
Type
reactant
Reaction Step One
Quantity
8.77 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
WT Lambert, AM Buysse… - Pest management …, 2020 - Wiley Online Library
BACKGROUND Commercial compound databases represent rich sources of potential starting points for pharmaceutical and agrochemical product development. Routine insecticidal …
Number of citations: 15 onlinelibrary.wiley.com
L Hu, Y Sun, S Liu, H Erb, A Singh, J Mao, X Luo, X Wu - Elife, 2022 - elifesciences.org
The TEA domain (TEAD) transcription factor forms a transcription co-activation complex with the key downstream effector of the Hippo pathway, YAP/TAZ. TEAD-YAP controls the …
Number of citations: 9 elifesciences.org
ME Liosi, SG Krimmer, AS Newton… - Journal of medicinal …, 2020 - ACS Publications
Janus kinases (JAKs) are non-receptor tyrosine kinases that are essential components of the JAK-STAT signaling pathway. Associated aberrant signaling is responsible for many forms …
Number of citations: 18 pubs.acs.org

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